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Introduction
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful

nodules, abscesses, and sinus tracts, significantly impacting patients' quality of life.[1] The

pathophysiology of HS is complex, involving follicular occlusion and a dysregulated immune

response with elevated levels of pro-inflammatory cytokines.[2] Orismilast is a next-

generation, orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) with

high potency and selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.

[3] By inhibiting PDE4, Orismilast increases intracellular cyclic adenosine monophosphate

(cAMP) levels, which in turn modulates the expression of a broad range of inflammatory

mediators.[4] This technical guide provides an in-depth overview of the foundational preclinical

and clinical research on Orismilast for the treatment of hidradenitis suppurativa.

Mechanism of Action and Preclinical Pharmacology
Orismilast exerts its anti-inflammatory effects by selectively inhibiting PDE4, particularly the

PDE4B and PDE4D subtypes that are highly expressed in immune cells.[4] This inhibition leads

to an increase in intracellular cAMP, which subsequently downregulates the inflammatory

response. Orismilast has been shown to potently inhibit Th1, Th2, and Th17 pathways, which

are implicated in the pathogenesis of various inflammatory skin diseases, including HS.[3]
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In Vitro PDE4 Inhibition
Orismilast has demonstrated potent and selective inhibition of PDE4 subtypes in vitro. A

profiling assay of Orismilast against a panel of PDEs confirmed its high selectivity for PDE4.[4]

Further analysis of its inhibitory activity against PDE4 splice variants revealed high potency,

particularly for the B and D subtypes, as detailed in the table below.

PDE4 Subtype Splice
Variant

Orismilast IC50 (nmol/L) Apremilast IC50 (nmol/L)

PDE4A10 52 140

PDE4B1 16 61

PDE4B2 6 97

PDE4B3 3 117

PDE4C2 104 244

PDE4D1 9 44

PDE4D2 9 54

PDE4D3 8 54

PDE4D7 3 50

Data from a PDE4 profiling

assay.[4]

Ex Vivo Cytokine Inhibition
The anti-inflammatory activity of Orismilast has been demonstrated through its ability to inhibit

the release of pro-inflammatory cytokines from human immune cells. In ex vivo assays using

human whole blood and peripheral blood mononuclear cells (PBMCs), Orismilast potently

inhibited TNF-α release.[4]
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Assay Stimulation Orismilast IC50 Apremilast IC50

Human Whole Blood αCD3/αCD28 30 nmol/L 432 nmol/L

Human PBMCs LPS 10 nmol/L 52 nmol/L

IC50 values for TNF-α

inhibition.[4]

Furthermore, in a study on psoriasis, Orismilast treatment led to a significant reduction in key

inflammatory proteins in the skin, including those of the Th1 and Th17 pathways. At week 16,

patients treated with Orismilast (20 mg and 30 mg twice daily) showed a 51-52% reduction in

IL-17A and a 60-66% reduction in TNF-α in lesional skin.[1][5]

Preclinical In Vivo Model
A murine model of chronic oxazolone-induced ear skin inflammation was utilized to evaluate

the in vivo efficacy of Orismilast. Oral administration of Orismilast at doses of 10 and 30

mg/kg resulted in a significant reduction in ear thickness and levels of inflammatory cytokines in

the ear tissue, including TNF-α, IFN-γ, IL-4, and IL-5.[6]

Clinical Development in Hidradenitis Suppurativa:
The OSIRIS Trial
The OSIRIS trial was a Phase 2a, open-label, single-center, single-arm, proof-of-concept study

designed to evaluate the efficacy, safety, and tolerability of oral Orismilast in adult patients

with mild, moderate, or severe HS.[6]

Experimental Protocol: OSIRIS Trial
Study Design: A Phase 2a, open-label, single-arm, prospective, investigator-initiated trial.[6]

Patient Population: 20 adult patients with mild (n=4), moderate (n=8), or severe (n=8)

hidradenitis suppurativa.[7]

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of HS for at least one

year, with lesions in at least two distinct anatomical areas, a total abscess and inflammatory

nodule (AN) count of ≥ 2, and a draining fistula count of ≤ 30.[8]
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Treatment: Oral Orismilast administered twice daily for 16 weeks. The dosing was initially

designed for rapid escalation to 40 mg twice daily, but was later amended to a more

individualized approach with a slower titration and a lower final dose to improve tolerability.[7]

Primary Endpoint: The primary outcome was the percent change from baseline in the total

count of abscesses and inflammatory nodules (AN count) at week 16.[9]

Secondary Endpoints: Key secondary endpoints included the proportion of patients

achieving Hidradenitis Suppurativa Clinical Response (HiSCR), changes in the International

Hidradenitis Suppurativa Severity Score (IHS4), and patient-reported outcomes such as pain

and quality of life.[9]

Clinical Efficacy
The OSIRIS trial demonstrated clinically relevant improvements in patients with HS who

completed the 16-week treatment period (n=9).[9]

Efficacy Outcome Result for Treatment Completers (n=9)

Mean Reduction in AN Count 33.1%[9]

HiSCR50 Achievement 67%[9]

HiSCR75 Achievement 44%

HiSCR100 Achievement 22%

Mean Reduction in IHS4 Score 43.8% (from a mean of 19.8 to 10.0)

Mean Reduction in Skin-Related Pain 48.2%

Improvement in DLQI Score 39.6% reduction

HiSCR50: At least a 50% reduction in the total

AN count, with no increase in abscess count

and no increase in draining fistula count relative

to baseline.[9]

DLQI: Dermatology Life Quality Index.

Of the patients who discontinued the trial prematurely (n=11), 27% achieved HiSCR50.[9]
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Safety and Tolerability
The safety profile of Orismilast in the OSIRIS trial was consistent with the known profile of

PDE4 inhibitors. The most frequently reported adverse drug reactions were gastrointestinal in

nature, including diarrhea, loose stool, abdominal pain, nausea, and vomiting, as well as

headache and dizziness.[7] The majority of these adverse events were mild to moderate in

severity and typically occurred within the first four weeks of treatment.[7] No new safety signals

were identified. The initial rapid dose escalation led to a higher rate of discontinuation due to

adverse events, which prompted a protocol amendment to a slower, individualized titration

schedule.[7]

Signaling Pathways and Experimental Workflows
Orismilast Mechanism of Action: Signaling Pathway
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Caption: Orismilast inhibits PDE4B/D, leading to increased cAMP and reduced pro-

inflammatory cytokine production.
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OSIRIS Clinical Trial Workflow

Screening Period
(4 weeks)
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(16 weeks)
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Individualized dose titration

Primary Endpoint Assessment (Week 16)
Percent change in AN count
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(Throughout and at Week 16)
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Caption: Workflow of the OSIRIS Phase 2a clinical trial for Orismilast in hidradenitis

suppurativa.

Conclusion
The preclinical and Phase 2a clinical data for Orismilast in hidradenitis suppurativa are

promising. As a potent and selective PDE4B/D inhibitor, Orismilast has demonstrated a robust

anti-inflammatory profile, effectively reducing key cytokines implicated in HS pathogenesis. The

OSIRIS trial provided proof-of-concept for the clinical efficacy of Orismilast in patients with

mild to severe HS, showing meaningful improvements in inflammatory lesion counts, disease

severity, and patient-reported outcomes. While the safety profile is consistent with the PDE4
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inhibitor class, the need for individualized dose titration to manage gastrointestinal side effects

was a key learning from the Phase 2a study. Further larger, randomized controlled trials are

warranted to confirm these findings and to further establish the role of Orismilast as a potential

new oral treatment option for patients with hidradenitis suppurativa. The FDA has granted Fast

Track designation for Orismilast for the treatment of moderate to severe HS, which may help

expedite its development.

Need Custom Synthesis?
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hidradenitis-suppurativa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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